

Thermochemical Properties of Citronellyl Propionate: A Technical Guide

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Compound of Interest

Compound Name: Citronellyl propionate

Cat. No.: B087161

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Introduction

Citronellyl propionate (CAS 141-14-0) is an organic ester valued for its characteristic fruity and floral aroma, finding extensive use in the fragrance, flavor, and cosmetics industries.^{[1][2]} While its organoleptic properties are well-documented, a comprehensive public repository of its thermochemical data is not readily available. This guide provides a summary of known physical properties and outlines the established experimental protocols for determining the key thermochemical data for esters like **citronellyl propionate**, which is crucial for process design, safety analysis, and computational modeling in various scientific and industrial applications.

Physicochemical Properties of Citronellyl Propionate

A summary of the available physical and chemical properties for **citronellyl propionate** is presented below. It is important to note the general scarcity of experimentally determined thermochemical data for many carboxylic esters in publicly accessible literature.^[3]

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₄ O ₂	[1][4][5][6][7]
Molecular Weight	212.33 g/mol	[4][6][7]
IUPAC Name	3,7-dimethyloct-6-enyl propanoate	[4]
CAS Number	141-14-0	[1][4][5][6][7][8]
Boiling Point	242 °C (lit.)	[6][7][8][9][10]
Density	0.877 g/mL at 25 °C (lit.)	[8][9]
Refractive Index	n ₂₀ /D 1.444 (lit.)	[8][9]
Vapor Pressure	0.007747 mm Hg @ 23° C	[11]
Flash Point	>117°C	[10]
Solubility	Insoluble in water; soluble in alcohol and oils	[7][12]

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies for determining key thermochemical properties of organic esters like **citronellyl propionate**.

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds like esters, it is typically determined using combustion calorimetry.

Methodology: Static Bomb Combustion Calorimetry

- **Sample Preparation:** A precisely weighed sample of high-purity **citronellyl propionate** is placed in a crucible within a high-pressure vessel known as a "bomb."

- **Oxygenation:** The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
- **Temperature Measurement:** The temperature change of the calorimeter system is recorded until it reaches a steady state.
- **Data Analysis:** The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).
- **Correction Factors:** Corrections are applied for the heat of ignition and the formation of nitric acid from any residual nitrogen in the bomb.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.

A complementary method for determining the enthalpy of vaporization, which is necessary to calculate the gas-phase enthalpy of formation from the liquid-phase value, is the transpiration method.^{[13][14]} This involves measuring the temperature dependence of the vapor pressure.

Heat Capacity (Cp)

The specific heat capacity of **citronellyl propionate** can be determined using differential scanning calorimetry (DSC).

Methodology: Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** A small, accurately weighed sample of **citronellyl propionate** is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell.

- **Temperature Program:** The cell is subjected to a precise temperature program, which includes an isothermal segment, a linear heating segment, and another isothermal segment.
- **Heat Flow Measurement:** The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature throughout the program.
- **Data Analysis:** The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard reference material (e.g., sapphire) under the same conditions.

Entropy (S°) and Gibbs Free Energy of Formation ($\Delta_f G^\circ$)

The standard entropy and Gibbs free energy of formation are typically not measured directly but are calculated from other experimentally determined thermodynamic properties.

Methodology: Calculation from Spectroscopic and Calorimetric Data

- **Low-Temperature Heat Capacity:** The heat capacity of the substance is measured from near absolute zero (0 K) up to the desired temperature (e.g., 298.15 K) using adiabatic calorimetry.
- **Entropy Calculation:** The standard entropy (S°) is calculated by integrating the heat capacity data (C_p/T) with respect to temperature from 0 K to the target temperature. Any phase transitions (e.g., melting, boiling) must be accounted for by adding the entropy of transition ($\Delta H_{\text{transition}} / T_{\text{transition}}$).
- **Gibbs Free Energy of Formation Calculation:** The standard Gibbs free energy of formation ($\Delta_f G^\circ$) at a given temperature (T) can be calculated using the following equation, provided the standard enthalpy of formation ($\Delta_f H^\circ$) and the standard absolute entropies (S°) of the compound and its constituent elements in their standard states are known:

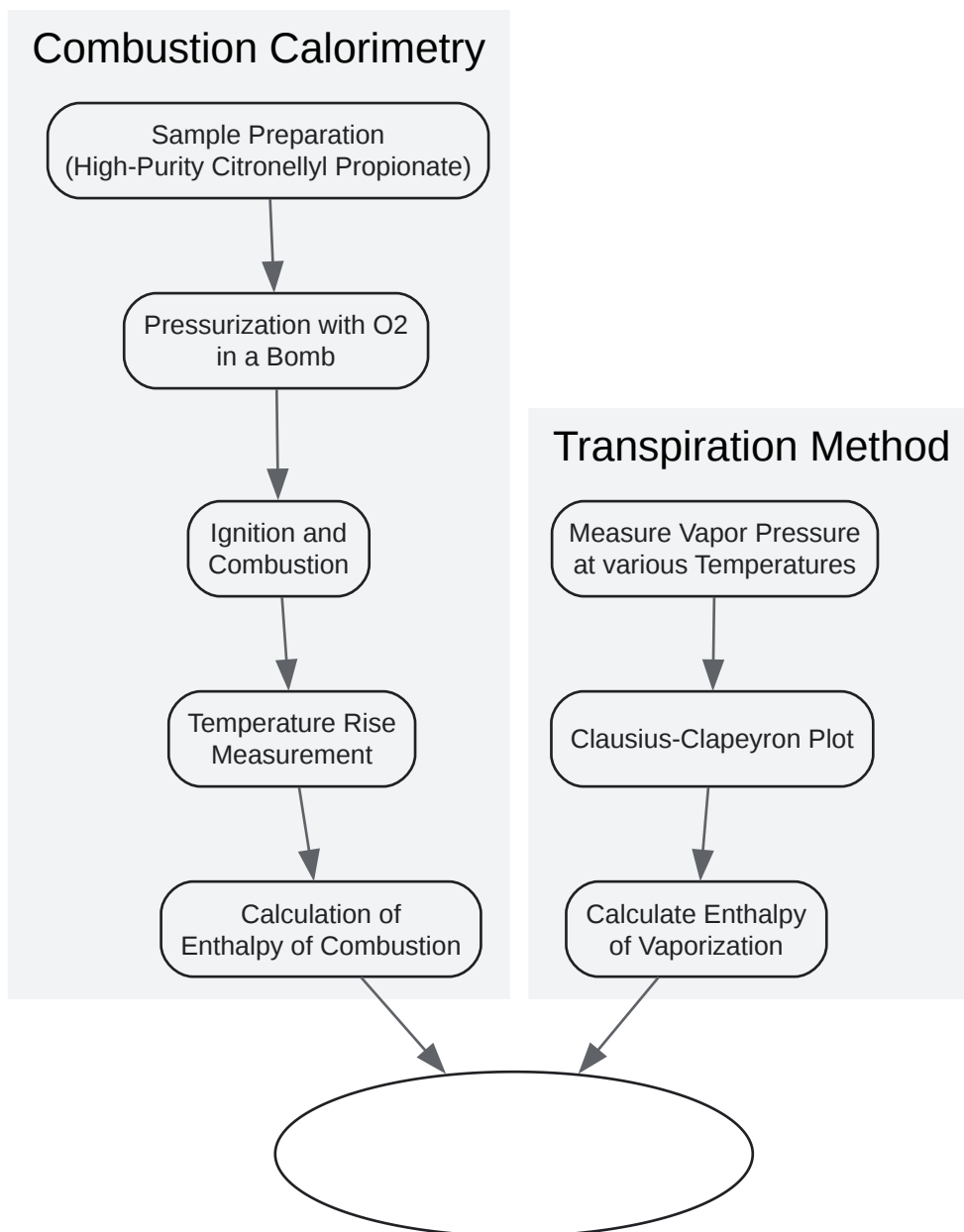
$$\Delta_f G^\circ = \Delta_f H^\circ - T\Delta_f S^\circ$$

where $\Delta_f S^\circ$ is the standard entropy of formation.

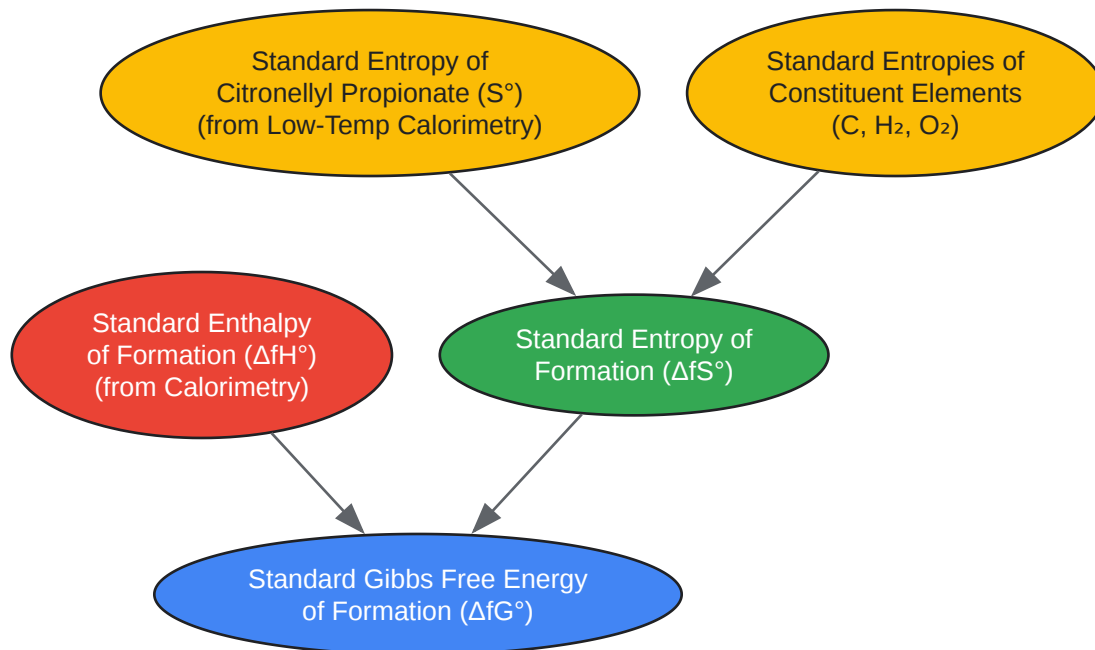
Visualizations

Experimental Workflow for Determining Enthalpy of Formation

Workflow for Enthalpy of Formation Determination



Calculation of Gibbs Free Energy of Formation



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References

- 1. CAS 141-14-0: Citronellyl propionate | CymitQuimica [cymitquimica.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. mdpi.com [mdpi.com]
- 4. Citronellyl propionate | C₁₃H₂₄O₂ | CID 8834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Octen-1-ol, 3,7-dimethyl-, propanoate [webbook.nist.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemicalbull.com [chemicalbull.com]
- 8. Citronellyl propionate | CAS#:141-14-0 | Chemsrcc [chemsrc.com]

- 9. chemwhat.com [chemwhat.com]
- 10. aurochemicals.com [aurochemicals.com]
- 11. iff.com [iff.com]
- 12. citronellyl propionate, 141-14-0 [thegoodscentcompany.com]
- 13. Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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